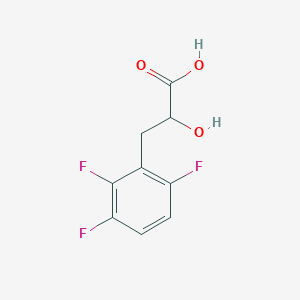
2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O3 This compound is characterized by the presence of a hydroxy group, a trifluorophenyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3,6-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide and an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of biocatalysis, where enzymes are employed to catalyze specific reactions, is also gaining popularity due to its efficiency and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced compounds .
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and trifluorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-2-hydroxypropanoic acid: Similar in structure but lacks the trifluorophenyl group.
3-(2,3,6-trifluorophenyl)propanoic acid: Similar but without the hydroxy group.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluorophenyl group.
Uniqueness
2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid is unique due to the combination of its hydroxy group and trifluorophenyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H7F3O3 |
|---|---|
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
2-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7,13H,3H2,(H,14,15) |
Clave InChI |
UHYPDTKMNBFZFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CC(C(=O)O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


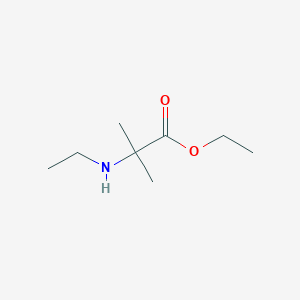


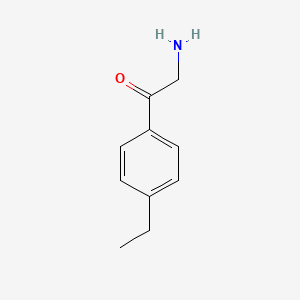
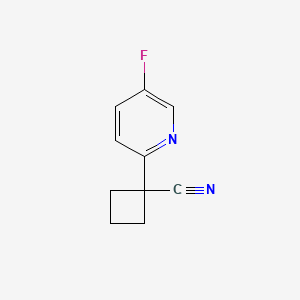
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
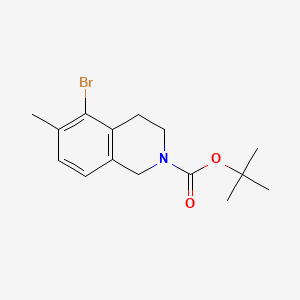

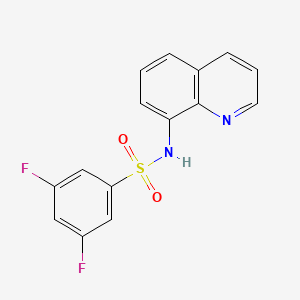
![3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B13578145.png)
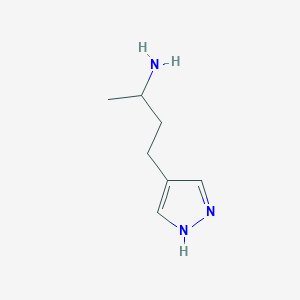
![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13578161.png)
![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)
